molecular formula C20H23NO5 B3900931 N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3900931
M. Wt: 357.4 g/mol
InChI Key: GNSAWCHPDKOPJO-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a benzodioxin ring fused with an ethyl chain and a dimethoxyphenyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Attachment of the Ethyl Chain: The benzodioxin intermediate is then reacted with ethyl halides in the presence of a base to form the ethyl-substituted benzodioxin.

    Formation of the Acetamide Group: The final step involves the reaction of the ethyl-substituted benzodioxin with 3,4-dimethoxyphenylacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the benzodioxin ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzodioxin derivatives.

    Substitution: Alkylated derivatives at the methoxy positions.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxin and dimethoxyphenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide: shares similarities with other benzodioxin derivatives and dimethoxyphenyl compounds.

    Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13(19-12-25-16-6-4-5-7-17(16)26-19)21-20(22)11-14-8-9-15(23-2)18(10-14)24-3/h4-10,13,19H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSAWCHPDKOPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
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N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

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